molecular formula C7H10N2O2 B1208230 Isoxazolo[5,4-c]pyridin-3(2H)-one, 4,5,6,7-tetrahydro-6-methyl- CAS No. 83912-99-6

Isoxazolo[5,4-c]pyridin-3(2H)-one, 4,5,6,7-tetrahydro-6-methyl-

Cat. No.: B1208230
CAS No.: 83912-99-6
M. Wt: 154.17 g/mol
InChI Key: AVUVYJFAJSMOFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazolo[5,4-c]pyridin-3(2H)-one, 4,5,6,7-tetrahydro-6-methyl- is a heterocyclic compound that belongs to the class of isoxazolo-pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an isoxazole ring fused to a pyridine ring, with additional hydrogenation and methylation at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazolo[5,4-c]pyridin-3(2H)-one, 4,5,6,7-tetrahydro-6-methyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminoisoxazole with 1,3-dielectrophiles under reflux conditions in pyridine. This reaction leads to the formation of the isoxazolo-pyridine system . Another approach includes the use of Mannich bases in pyridine, which also results in the formation of substituted isoxazolopyridines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques, are likely to be employed.

Chemical Reactions Analysis

Types of Reactions

Isoxazolo[5,4-c]pyridin-3(2H)-one, 4,5,6,7-tetrahydro-6-methyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like pyridine or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydrogenated analogs. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of isoxazolo[5,4-c]pyridin-3(2H)-one, 4,5,6,7-tetrahydro-6-methyl- involves its interaction with specific molecular targets. For instance, it acts as a weak GABA agonist and can inhibit GABA uptake . The compound’s ability to penetrate the blood-brain barrier suggests it may have central nervous system effects . The exact pathways and molecular targets involved in its action are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoxazolo[5,4-c]pyridin-3(2H)-one, 4,5,6,7-tetrahydro-6-methyl- is unique due to its specific structural features and the combination of biological activities it exhibits. Its ability to act as both a GABA agonist and inhibitor of GABA uptake, along with its potential to penetrate the blood-brain barrier, distinguishes it from other similar compounds .

Properties

IUPAC Name

6-methyl-5,7-dihydro-4H-[1,2]oxazolo[5,4-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-9-3-2-5-6(4-9)11-8-7(5)10/h2-4H2,1H3,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUVYJFAJSMOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)ONC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201004055
Record name 6-Methyl-4,5,6,7-tetrahydro[1,2]oxazolo[5,4-c]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201004055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83912-99-6
Record name 6-Methyl-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083912996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-4,5,6,7-tetrahydro[1,2]oxazolo[5,4-c]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201004055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.